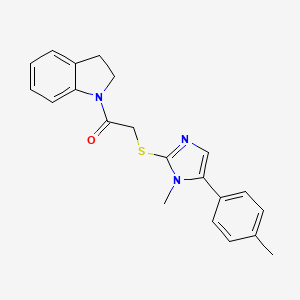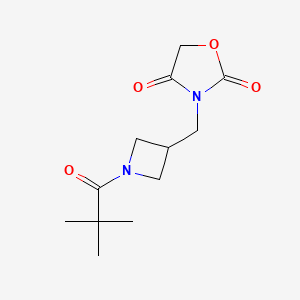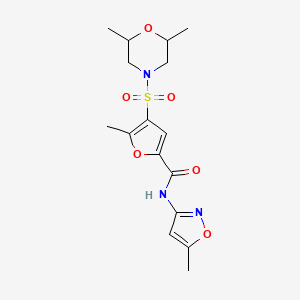
3-((4-methoxyphenyl)sulfonyl)-N-(2-phenoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((4-methoxyphenyl)sulfonyl)-N-(2-phenoxyphenyl)propanamide, commonly known as MPSPP, is a compound that belongs to the class of sulfonamides. This compound has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Antitumor Applications
Sulfonamides, including compounds with structural similarities to 3-((4-methoxyphenyl)sulfonyl)-N-(2-phenoxyphenyl)propanamide, have been identified for their potential antitumor properties. The synthesis of sulfonamides allows for a diversity of derivatives, offering a rich field for the development of novel antitumor agents. These compounds have shown promising results in the inhibition of various cancer-related pathways, demonstrating their potential as a cornerstone in the planning and synthesis of future drugs aimed at combating cancer (Azevedo-Barbosa et al., 2020).
Antibacterial and Antifungal Activities
Sulfonamides, including those structurally related to this compound, have long been recognized for their antibacterial and antifungal activities. Their mechanism of action involves the inhibition of the bacterial enzyme dihydropteroate synthase, crucial for the synthesis of folic acid, which is essential for bacterial growth and multiplication. This inhibition is a fundamental aspect of the sulfonamide's antibacterial action, highlighting their importance in the development of antibacterial agents (Baran et al., 2011).
Antioxidant Properties
The antioxidant properties of sulfonamides, including this compound, have been of interest in scientific research due to their potential in mitigating oxidative stress, a factor in numerous diseases. These properties are attributed to the sulfonamide group's ability to scavenge free radicals, thereby reducing oxidative damage in biological systems. This aspect of sulfonamide research is promising for the development of treatments for conditions associated with oxidative stress (Haman et al., 2015).
Environmental Impact and Human Health
The presence of sulfonamides, including compounds similar to this compound, in the environment, and their impact on human health have been subjects of concern and study. The environmental persistence of these compounds, coupled with their potential to act as endocrine disruptors, has prompted research into their fate, behavior, and effects in aquatic environments and on human health. This research is crucial for understanding and mitigating the potential risks associated with the widespread use of sulfonamides (Ribeiro et al., 2017).
properties
IUPAC Name |
3-(4-methoxyphenyl)sulfonyl-N-(2-phenoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5S/c1-27-17-11-13-19(14-12-17)29(25,26)16-15-22(24)23-20-9-5-6-10-21(20)28-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGRVHFPOFDDRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-allyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2931351.png)

![N-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}pyridine-3-sulfonamide](/img/structure/B2931353.png)
![N-[1-(2-Chloropropanoyl)piperidin-4-yl]-2-cyclohexylacetamide](/img/structure/B2931354.png)
![N-(3-chlorobenzyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2931355.png)
![[5-(t-Butyl)oxazol-4-yl]methanol](/img/structure/B2931362.png)


![2-methyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2931366.png)

![[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2931369.png)

![4-Methyl-1-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}piperidine](/img/structure/B2931372.png)
![7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2931373.png)